molecular formula C15H11ClN2O2 B2964525 (Z)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide CAS No. 1321851-00-6

(Z)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide

Cat. No. B2964525
CAS RN: 1321851-00-6
M. Wt: 286.72
InChI Key: RISXJWSXQIVBKH-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Herbicidal Activity

One of the prominent applications of compounds similar to (Z)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide is in the field of agriculture as herbicides. A study by Wang et al. (2004) explored the synthesis and herbicidal activity of related 2-cyanoacrylates. They found that these compounds, including ones with a chlorophenyl group, exhibit significant herbicidal activities, effective even at low doses, suggesting potential agricultural applications (Wang et al., 2004).

Solar Cell Applications

In the field of renewable energy, compounds with cyanoacrylic structures have been used in the development of solar cells. For instance, Wang et al. (2005) synthesized a series of zinc metalloporphyrins with cyanoacrylic acid groups, demonstrating their effectiveness in converting sunlight to electricity in dye-sensitized TiO2 solar cells (Wang et al., 2005).

Polymer Chemistry and Materials Science

Acrylamide and its derivatives are widely used in polymer chemistry. For instance, Friedman (2003) discussed the extensive use of acrylamide in producing polyacrylamide, which has applications ranging from soil conditioning to wastewater treatment and laboratory use (Friedman, 2003). Similarly, Baskar et al. (2014) studied the use of photo-cross-linkable polymers, including those with chlorophenyl-acrylamide structures, for corrosion inhibition (Baskar et al., 2014).

Protein Studies and Biochemistry

In biochemistry, acrylamide has been used as a probe to study protein structures. Eftink and Ghiron (1976) utilized acrylamide to investigate the exposure of tryptophanyl residues in proteins (Eftink & Ghiron, 1976).

Controlled Drug Delivery

Acrylamide derivatives are also being explored in the field of controlled drug delivery. Pathania et al. (2016) synthesized a chitosan-g-poly(acrylamide)/Zn nanocomposite for the controlled delivery of the antibiotic ofloxacin (Pathania et al., 2016).

properties

IUPAC Name

(Z)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-10-5-6-14(20-10)7-11(9-17)15(19)18-13-4-2-3-12(16)8-13/h2-8H,1H3,(H,18,19)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISXJWSXQIVBKH-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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